molecular formula C16H38N2O7Si2 B15292112 N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea

Cat. No.: B15292112
M. Wt: 426.65 g/mol
InChI Key: KUSIHIMSYBNTGX-UHFFFAOYSA-N
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Description

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is an organosilane compound that features both triethoxysilyl and trimethoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanateThis compound\text{3-(Triethoxysilyl)propylamine} + \text{3-(Trimethoxysilyl)propyl isocyanate} \rightarrow \text{this compound} 3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanate→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:

    Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.

    Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.

    Substitution: The compound can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Silanols.

    Condensation: Siloxane polymers.

    Substitution: Various substituted organosilanes.

Scientific Research Applications

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.

    Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

    Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.

Mechanism of Action

The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(3-trimethoxysilylpropyl)ethylenediamine
  • 3-(Triethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is unique due to the presence of both triethoxysilyl and trimethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to other similar compounds. This dual functionality allows it to be used in a wider range of applications, making it a versatile and valuable compound in various fields.

Properties

Molecular Formula

C16H38N2O7Si2

Molecular Weight

426.65 g/mol

IUPAC Name

1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea

InChI

InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19)

InChI Key

KUSIHIMSYBNTGX-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC

Origin of Product

United States

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